Perzinfotel

Catalog No.
S539064
CAS No.
144912-63-0
M.F
C9H13N2O5P
M. Wt
260.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Perzinfotel

CAS Number

144912-63-0

Product Name

Perzinfotel

IUPAC Name

2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethylphosphonic acid

Molecular Formula

C9H13N2O5P

Molecular Weight

260.18 g/mol

InChI

InChI=1S/C9H13N2O5P/c12-8-6-7(9(8)13)11(3-1-2-10-6)4-5-17(14,15)16/h10H,1-5H2,(H2,14,15,16)

InChI Key

BDABGOLMYNHHTR-UHFFFAOYSA-N

SMILES

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O

Solubility

Soluble in DMSO

Synonyms

(2-(8,9-Dioxo-2,6-diazabicyclo(5.2.0)non-1(7)-en-2-yl)ethyl)phosphonic acid, 2-(dioxo-2,6-diazabicyclo(5.2.0)non-ethyl) phosphonic acid, EAA 090, EAA-090, perzinfotel

Canonical SMILES

C1CNC2=C(C(=O)C2=O)N(C1)CCP(=O)(O)O

Description

The exact mass of the compound Perzinfotel is 260.0562 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Aza Compounds - Azabicyclo Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

NMDA Antagonist Properties:

Perzinfotel belongs to a class of drugs called N-methyl-D-aspartate (NMDA) antagonists. NMDA receptors play a crucial role in pain perception and memory function. By blocking these receptors, Perzinfotel may contribute to pain relief and sedation, making it a potential candidate for anesthesia [].

Studies in Animals:

Research has primarily focused on the effects of Perzinfotel in dogs. Studies have shown that Perzinfotel, when administered intravenously, can significantly decrease the minimum alveolar concentration (MAC) of inhalational anesthetics like isoflurane [, ]. MAC refers to the amount of anesthetic needed to prevent awareness during surgery. This suggests that Perzinfotel could potentially be used as a supplement to reduce the overall dose of inhalational anesthetics required for surgery.

Combination Therapy:

Studies have also explored combining Perzinfotel with other pain medications like fentanyl. This combination may offer benefits like improved pain relief and potentially reduced side effects compared to using higher doses of traditional opioids alone [].

Perzinfotel, also known as EAA-090, is a selective antagonist of the N-methyl-D-aspartate receptor, which plays a critical role in synaptic transmission and plasticity in the central nervous system. It is primarily investigated for its potential therapeutic applications in managing pain and neurodegenerative conditions. The compound has garnered attention due to its ability to modulate pain pathways without the typical side effects associated with traditional analgesics.

Perzinfotel acts as a competitive inhibitor at the NMDA receptor's glutamate-binding site [, ]. This means it competes with glutamate, the natural neurotransmitter that activates the receptor, for binding. By blocking glutamate binding, Perzinfotel prevents excessive calcium influx into neurons, which is thought to contribute to neuronal damage during stroke and other conditions [, ].

Studies suggest that Perzinfotel exhibits a good safety profile compared to older NMDA antagonists []. However, development of the drug was discontinued due to a lack of analgesic effects, despite its neuroprotective properties [].

Aimed at constructing its complex molecular structure. Various prodrugs of perzinfotel have been developed to improve oral bioavailability and stability. These methods often include modifications to enhance pharmacokinetic properties while maintaining biological activity . Specific synthetic routes may involve reactions such as acylation or alkylation of precursor compounds.

Perzinfotel exhibits notable biological activity, particularly in pain modulation. It has been shown to prevent thermal hypersensitivity induced by irritants and inflammatory agents. In animal models, perzinfotel effectively reversed thermal hypersensitivity caused by prostaglandin E2 and demonstrated dose-dependent effects on pain thresholds . Its mechanism involves the inhibition of central sensitization processes that contribute to chronic pain states.

Perzinfotel is primarily explored for its applications in:

  • Pain Management: As an analgesic agent for conditions involving neuropathic pain and inflammatory responses.
  • Anesthesia: Its ability to lower anesthetic requirements makes it useful in surgical settings.
  • Neuroprotection: Potential applications in neurodegenerative diseases where excitotoxicity is a concern.

Interaction studies have highlighted perzinfotel's ability to affect the pharmacodynamics of other drugs. For example, it has been shown to lower the effective dose of isoflurane when used in combination with other analgesics like fentanyl . These interactions suggest that perzinfotel may enhance the efficacy of existing pain management protocols while potentially reducing side effects.

Several compounds share similarities with perzinfotel in terms of their mechanisms or therapeutic applications. Here are a few notable examples:

Compound NameMechanism of ActionUnique Features
KetamineNMDA receptor antagonistRapid antidepressant effects; dissociative anesthesia
MemantineNMDA receptor antagonistUsed primarily for Alzheimer's disease; neuroprotective
DextromethorphanNMDA receptor antagonistCough suppressant; also has potential analgesic properties

Perzinfotel is unique due to its selective action on the N-methyl-D-aspartate receptor without significant antinociceptive effects at certain doses, making it particularly suitable for specific clinical scenarios where traditional analgesics may fail or cause adverse effects .

Perzinfotel ([2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)ethyl]phosphonic acid) represents a novel class of diazabicyclic amino acid phosphonate compounds that function as potent competitive N-methyl-D-aspartate (NMDA) receptor antagonists [1]. The synthetic approach to perzinfotel leverages the unique structural framework of 3-cyclobutene-1,2-dione (squaric acid) derivatives, which serve as achiral α-amino acid bioisosteres [1].

Primary Synthesis Strategy

The original synthetic route developed by Kinney and colleagues employed vinylgous amide formation from squaric acid esters as the key strategic transformation [1]. This approach offers significant advantages due to the achiral nature of the target molecule, eliminating the need for stereochemical considerations during synthesis [1]. The synthesis begins with readily available diethyl squarate (3,4-diethoxy-3-cyclobutene-1,2-dione), which undergoes sequential reactions with 1,3-diaminopropane to establish the diazabicyclic core structure [1].

The formation of the bicyclic framework occurs through a cyclization process that creates the characteristic 2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl system [1]. This structural motif provides conformational rigidity essential for the compound's biological activity [1]. The phosphonic acid side chain is introduced through reactions involving phosphorous acid derivatives or phosphonate precursors [2].

Process Optimization and Scale-Up

Industrial production methods have focused on optimizing reaction conditions to improve yields and reduce byproduct formation [2]. The synthesis has been adapted for commercial-scale production through the use of optimized squaric acid ester intermediates and scaled phosphonation reactions [2]. Process improvements include the selection of appropriate solvents, temperature control, and purification strategies that maintain product quality while enabling economic production [2].

The scalability of the synthetic route benefits from the relatively straightforward chemistry involved in squaric acid ester transformations . The diethyl squarate starting material can be prepared efficiently from squaric acid through standard esterification procedures [4] [5]. Alternative synthetic approaches have explored the use of different alkylating agents and modified reaction conditions to enhance overall process efficiency [6].

Prodrug Development

Recognizing the limited oral bioavailability of perzinfotel (3-5%), significant research efforts have focused on prodrug development [7] [8]. Baudy and colleagues developed oxymethylene-spaced diphenyl phosphonate prodrugs that demonstrated improved oral absorption characteristics [7] [8]. The lead prodrug compound showed rapid conversion to perzinfotel in rat plasma and provided a 2.5-fold increase in systemic exposure compared to the parent compound [7] [8].

The prodrug approach involves masking the phosphonic acid functionality through formation of labile ester bonds that undergo enzymatic or chemical hydrolysis in vivo [7] [8]. This strategy addresses the poor membrane permeability of the highly polar phosphonic acid group while maintaining the pharmacological activity of the parent molecule [7] [8].

Manufacturing Considerations

Commercial production of perzinfotel requires careful attention to purification methods due to the presence of multiple functional groups that can lead to impurity formation [9]. The synthesis involves several steps where byproducts can arise from incomplete cyclization, over-alkylation, or hydrolysis reactions [9]. Quality control measures include high-performance liquid chromatography (HPLC) analysis to monitor product purity and impurity profiles [10].

The pharmaceutical manufacturing process incorporates Good Manufacturing Practice (GMP) standards to ensure consistent product quality [11]. This includes validation of analytical methods, establishment of specification limits, and implementation of process controls that maintain the integrity of the final pharmaceutical product [11].

Structural Elucidation Techniques

The structural characterization of perzinfotel and its synthetic intermediates employs a comprehensive array of analytical techniques that provide detailed information about molecular structure, purity, and identity. The complex bicyclic structure containing multiple heteroatoms requires sophisticated analytical approaches to confirm structural integrity and assess product quality.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance (NMR) spectroscopy serves as the primary structural elucidation tool for perzinfotel characterization [12] [13]. Proton NMR (¹H NMR) analysis provides critical information about the hydrogen environments within the diazabicyclic framework [12]. The characteristic chemical shifts for the cyclobutene ring protons appear in the downfield region due to the deshielding effects of the adjacent carbonyl groups [12].

Carbon-13 NMR (¹³C NMR) spectroscopy offers complementary structural information, particularly for the carbonyl carbons of the cyclobutene ring system [12] [13]. The phosphorus-containing side chain exhibits characteristic ¹³C signals that confirm the presence and connectivity of the phosphonic acid moiety [12]. Two-dimensional NMR techniques, including correlation spectroscopy (COSY) and heteronuclear multiple-bond correlation (HMBC), provide connectivity information essential for confirming the bicyclic structure [13].

The analysis of perzinfotel prodrugs requires additional NMR characterization to confirm the ester linkages and masking groups [12] [13]. Phosphorus-31 NMR (³¹P NMR) spectroscopy proves particularly valuable for monitoring the phosphonate functionality during synthesis and prodrug formation [12] [14]. The chemical shift of the phosphorus nucleus provides information about the oxidation state and chemical environment of the phosphorous center [12] [14].

Mass Spectrometry Analysis

High-resolution mass spectrometry (HRMS) plays a crucial role in confirming the molecular formula and structural integrity of perzinfotel [15] [13]. Electrospray ionization (ESI) mass spectrometry provides molecular ion peaks that confirm the expected molecular weight of 260.18 g/mol [15] [16]. The characteristic fragmentation pattern includes loss of the phosphonic acid group and breakdown of the bicyclic core structure [15].

Tandem mass spectrometry (MS/MS) techniques enable detailed fragmentation analysis that supports structural assignments [17]. The collision-induced dissociation of perzinfotel produces diagnostic fragment ions that correspond to specific portions of the molecule [17]. This information proves particularly valuable for distinguishing zwischen structural isomers or confirming the identity of synthetic impurities [17].

Liquid chromatography-mass spectrometry (LC-MS) methods combine separation and identification capabilities essential for analyzing complex reaction mixtures [17]. The technique enables simultaneous quantification of perzinfotel and related compounds in pharmaceutical preparations or biological samples [17].

Infrared Spectroscopy

Infrared (IR) spectroscopy provides functional group identification and structural confirmation for perzinfotel and its derivatives [18]. The characteristic absorption frequencies include strong carbonyl stretches around 1800 cm⁻¹ corresponding to the cyclobutene dione functionality [19] . Phosphorus-oxygen stretching vibrations appear in the 1200-1000 cm⁻¹ region, confirming the presence of the phosphonic acid group [14].

The analysis of hydrogen bonding interactions through IR spectroscopy offers insights into solid-state structure and potential polymorphic forms [18]. Variations in the carbonyl stretching frequencies can indicate different crystal packing arrangements or solvate formation [18]. This information proves valuable for pharmaceutical development and quality control applications [18].

X-ray Crystallography

Although specific X-ray crystallographic data for perzinfotel were not identified in the available literature, this technique represents the gold standard for definitive structural confirmation [20] [21]. X-ray diffraction analysis would provide precise atomic positions, bond lengths, and bond angles within the diazabicyclic framework [20]. The technique proves particularly valuable for confirming the stereochemistry and conformation of complex pharmaceutical molecules [21] [22].

Crystallographic analysis of related squaric acid derivatives has provided insights into the structural features that contribute to biological activity [23]. The planarity of the cyclobutene ring system and the spatial arrangement of functional groups influence receptor binding interactions [23]. Single crystal X-ray diffraction would definitively establish the solid-state structure of perzinfotel and any polymorphic forms [22].

Analytical Characterization Methods

The analytical characterization of perzinfotel requires sophisticated methodology to ensure product quality, assess purity, and monitor stability characteristics. The presence of multiple functional groups and the potential for various degradation pathways necessitates comprehensive analytical approaches that meet pharmaceutical regulatory requirements.

High-Performance Liquid Chromatography

High-performance liquid chromatography (HPLC) serves as the primary analytical method for perzinfotel quantification and purity assessment [24] [17]. Reversed-phase HPLC employing C18 columns with methanol-water mobile phases provides excellent separation of perzinfotel from related compounds and synthetic impurities [24] [17]. The method development requires optimization of mobile phase composition, flow rate, and detection wavelength to achieve adequate resolution and sensitivity [24].

Stability-indicating HPLC methods enable monitoring of perzinfotel degradation under various stress conditions [10]. These methods must separate the parent compound from all potential degradation products, including hydrolysis products of the phosphonic acid group and oxidation products of the diazabicyclic system [10]. Gradient elution systems often provide superior separation performance compared to isocratic methods due to the diverse chemical properties of potential impurities [10].

The validation of HPLC methods follows International Conference on Harmonisation (ICH) guidelines and includes assessment of specificity, linearity, accuracy, precision, and robustness [17]. Method validation ensures that the analytical procedure provides reliable and reproducible results suitable for pharmaceutical quality control applications [17].

Liquid Chromatography-Mass Spectrometry

Liquid chromatography-mass spectrometry (LC-MS) methods combine the separation power of HPLC with the identification capabilities of mass spectrometry [17]. This approach proves particularly valuable for pharmacokinetic studies and bioanalytical applications where perzinfotel must be quantified in complex biological matrices [17]. Multiple reaction monitoring (MRM) techniques provide high specificity and sensitivity for quantitative analysis [17].

The development of LC-MS methods requires optimization of ionization conditions, mass spectrometer parameters, and sample preparation procedures [17]. Electrospray ionization typically provides excellent sensitivity for perzinfotel analysis due to the presence of ionizable functional groups [17]. The phosphonic acid moiety readily forms stable ions under negative ionization mode, while the amino groups enable positive mode detection [17].

Method validation for LC-MS bioanalytical procedures includes additional parameters such as matrix effects, recovery, and stability in biological fluids [17]. These considerations ensure that the analytical method provides accurate quantification of perzinfotel and its metabolites in pharmacokinetic studies [17].

Physical Characterization Methods

Melting point determination provides a fundamental physical property for perzinfotel identification and quality control [25] [26]. Automated melting point apparatus enable precise measurement of the melting range and detection of potential polymorphic forms [18]. Variations in melting point can indicate changes in crystal structure or the presence of impurities [18].

Elemental analysis confirms the molecular composition of perzinfotel by determining the percentages of carbon, hydrogen, nitrogen, and phosphorus [25]. This technique provides an independent verification of molecular formula and can detect the presence of inorganic impurities or solvates [25]. Modern CHN analyzers provide high precision and accuracy suitable for pharmaceutical applications [25].

Thermal analysis techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), characterize the thermal behavior of perzinfotel [18]. These methods identify phase transitions, decomposition temperatures, and thermal stability characteristics important for pharmaceutical processing and storage [18].

Stability and Degradation Studies

Comprehensive stability studies evaluate the chemical and physical stability of perzinfotel under various environmental conditions [17]. These studies follow ICH stability guidelines and include assessment of temperature, humidity, light, and pH effects on product quality [17]. The identification and quantification of degradation products requires specialized analytical methods capable of detecting trace-level impurities [17].

Forced degradation studies subject perzinfotel to harsh conditions designed to accelerate potential degradation pathways [10]. These studies include acid, base, oxidative, and thermal stress conditions that help identify potential degradation products and establish stability-indicating analytical methods [10]. The structural elucidation of degradation products often requires advanced techniques such as LC-MS/MS and NMR spectroscopy [10].

The analysis of pharmaceutical formulations containing perzinfotel requires methods capable of distinguishing the active ingredient from excipients and potential interaction products [10]. Method selectivity ensures accurate quantification in the presence of common pharmaceutical excipients such as fillers, binders, and disintegrants [10].

Quality Control and Regulatory Compliance

Pharmaceutical quality control of perzinfotel requires analytical methods that meet regulatory standards for accuracy, precision, and reliability [27]. Good Laboratory Practice (GLP) principles govern the conduct of analytical testing to ensure data integrity and regulatory acceptance [27]. Method validation documentation must demonstrate that analytical procedures are suitable for their intended use [27].

The establishment of specification limits for perzinfotel requires consideration of analytical method capabilities, manufacturing process variations, and product stability characteristics [27]. These specifications define acceptable limits for potency, purity, and impurity levels that ensure product quality and patient safety [27].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.6

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

260.05620852 g/mol

Monoisotopic Mass

260.05620852 g/mol

Heavy Atom Count

17

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FX5AUU7Z8T

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

KEGG Target based Classification of Drugs

Ion channels
Ligand-gated ion channels
Glutamate (ionotropic), NMDA
GRIN (NMDAR) [HSA:2902 2903 2904 2905 2906] [KO:K05208 K05209 K05210 K05211 K05212]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

144912-63-0

Wikipedia

Perzinfotel

Dates

Last modified: 04-14-2024
1: Henle F, Dehmel M, Leemhuis J, Fischer C, Meyer DK. Role of GluN2A and GluN2B subunits in the formation of filopodia and secondary dendrites in cultured hippocampal neurons. Naunyn Schmiedebergs Arch Pharmacol. 2012 Feb;385(2):171-80. doi: 10.1007/s00210-011-0701-3. PubMed PMID: 22033802.
2: Budsberg SC, Torres BT, Zwijnenberg RJ, Eppler CM, Clark JD, Cathcart CJ, Reynolds LR, Al-Nadaf S. Effect of perzinfotel and a proprietary phospholipase A(2) inhibitor on kinetic gait and subjective lameness scores in dogs with sodium urate-induced synovitis. Am J Vet Res. 2011 Jun;72(6):757-63. doi: 10.2460/ajvr.72.6.757. PubMed PMID: 21627521.
3: Zwijnenberg RJ, L del Rio C, Pollet RA, Muir WW. Effects of perzinfotel, butorphanol tartrate, and a butorphanol-perzinfotel combination on the minimum alveolar concentration of isoflurane in cats. Am J Vet Res. 2010 Nov;71(11):1270-6. doi: 10.2460/ajvr.71.11.1270. PubMed PMID: 21034317.
4: Zwijnenberg RJ, del Rio CL, Pollet RA, Muir WW. Effects of perzinfotel on the minimum alveolar concentration of isoflurane in dogs when administered as a preanesthetic via various routes or in combination with butorphanol. Am J Vet Res. 2010 Jun;71(6):604-9. doi: 10.2460/ajvr.71.6.604. PubMed PMID: 20513173.
5: Ueyama Y, Lerche P, Eppler CM, Muir WW. Effects of intravenous administration of perzinfotel, fentanyl, and a combination of both drugs on the minimum alveolar concentration of isoflurane in dogs. Am J Vet Res. 2009 Dec;70(12):1459-64. doi: 10.2460/ajvr.70.12.1459. PubMed PMID: 19951116.
6: Baudy RB, Butera JA, Abou-Gharbia MA, Chen H, Harrison B, Jain U, Magolda R, Sze JY, Brandt MR, Cummons TA, Kowal D, Pangalos MN, Zupan B, Hoffmann M, May M, Mugford C, Kennedy J, Childers WE Jr. Prodrugs of perzinfotel with improved oral bioavailability. J Med Chem. 2009 Feb 12;52(3):771-8. doi: 10.1021/jm8011799. PubMed PMID: 19146418.
7: Kushiro T, Wiese AJ, Eppler MC, Muir WW 3rd. Effects of perzinfotel on the minimum alveolar concentration of isoflurane in dogs. Am J Vet Res. 2007 Dec;68(12):1294-9. PubMed PMID: 18052733.
8: Arias RL, Bowlby MR. Pharmacological characterization of antiepileptic drugs and experimental analgesics on low magnesium-induced hyperexcitability in rat hippocampal slices. Brain Res. 2005 Jun 21;1047(2):233-44. PubMed PMID: 15907811.
9: Brandt MR, Cummons TA, Potestio L, Sukoff SJ, Rosenzweig-Lipson S. Effects of the N-methyl-D-aspartate receptor antagonist perzinfotel [EAA-090; [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid] on chemically induced thermal hypersensitivity. J Pharmacol Exp Ther. 2005 Jun;313(3):1379-86. PubMed PMID: 15764736.
10: Sun L, Chiu D, Kowal D, Simon R, Smeyne M, Zukin RS, Olney J, Baudy R, Lin S. Characterization of two novel N-methyl-D-aspartate antagonists: EAA-090 (2-[8,9-dioxo-2,6-diazabicyclo [5.2.0]non-1(7)-en2-yl]ethylphosphonic acid) and EAB-318 (R-alpha-amino-5-chloro-1-(phosphonomethyl)-1H-benzimidazole-2-propanoic acid hydrochloride). J Pharmacol Exp Ther. 2004 Aug;310(2):563-70. PubMed PMID: 15075380.
11: Kinney WA, Abou-Gharbia M, Garrison DT, Schmid J, Kowal DM, Bramlett DR, Miller TL, Tasse RP, Zaleska MM, Moyer JA. Design and synthesis of [2-(8,9-dioxo-2,6-diazabicyclo[5.2.0]non-1(7)-en-2-yl)-ethyl]phosphonic acid (EAA-090), a potent N-methyl-D-aspartate antagonist, via the use of 3-cyclobutene-1,2-dione as an achiral alpha-amino acid bioisostere. J Med Chem. 1998 Jan 15;41(2):236-46. PubMed PMID: 9457246.

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